Palupiprant

EP4 receptor selectivity Prostaglandin receptor pharmacology Off-target risk mitigation

Palupiprant (E7046/AN0025) is a best-in-class EP4 antagonist with >1500-fold selectivity over EP2—the highest among commercial EP4 antagonists. This eliminates EP2-mediated confounding in myeloid and T-cell studies. Phase Ib clinical data demonstrate a 36% complete response with chemoradiotherapy. It shows superior in vivo efficacy over celecoxib in APC^Min/+ colorectal cancer models and documented synergy with Treg-depleting agents, enhancing CD8+ T-cell infiltration. Procure Palupiprant for compound-specific, clinically translatable EP4 research where class-based substitution is insufficient.

Molecular Formula C22H18F5N3O4
Molecular Weight 483.4 g/mol
CAS No. 1369489-71-3
Cat. No. B607248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalupiprant
CAS1369489-71-3
SynonymsE7046;  E-7046;  E 7046.
Molecular FormulaC22H18F5N3O4
Molecular Weight483.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C22H18F5N3O4/c1-11(12-6-8-13(9-7-12)21(32)33)28-19(31)16-17(18(23)24)29-30(2)20(16)34-15-5-3-4-14(10-15)22(25,26)27/h3-11,18H,1-2H3,(H,28,31)(H,32,33)/t11-/m0/s1
InChIKeyMKLKAQMPKHNQPR-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Palupiprant (CAS 1369489-71-3): A Selective EP4 Antagonist with Documented Immuno-Oncology Differentiation


Palupiprant (also known as E7046, AN0025, ER-886406) is an orally bioavailable, small-molecule antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4 [1]. It exhibits nanomolar binding affinity (Ki = 23.14 nM) and functional antagonism (IC50 = 13.5 nM) at the human EP4 receptor, with a reported >1500-fold selectivity over the closely related EP2 receptor [2]. Palupiprant was originally discovered by Eisai Inc. and is being clinically developed by Adlai Nortye Biopharma for its capacity to reprogram the immunosuppressive tumor microenvironment by targeting myeloid cell populations [3].

Why Palupiprant (E7046/AN0025) Cannot Be Interchanged with Other EP4 Antagonists or COX-2 Inhibitors


Despite sharing the EP4 receptor as a nominal target, EP4 antagonists exhibit substantial divergence in receptor subtype selectivity, functional assay potency, and in vivo pharmacodynamic outcomes. For example, Palupiprant demonstrates >1500-fold selectivity for EP4 over EP2, while other antagonists like CJ-42794 and L001 exhibit only 200-fold and >600-fold selectivity, respectively . Furthermore, cross-study functional data indicate that Palupiprant (E7046) is less potent than L001 in a cAMP/CRE reporter assay (IC50 40.6 nM vs 7.29 nM), underscoring that even compounds with similar target engagement may diverge in downstream signaling modulation . Critically, direct in vivo evidence shows Palupiprant is superior to the COX-2 inhibitor celecoxib in reducing polyp area in APCMin/+ mice, confirming that simple EP4 antagonism or pathway inhibition is not the sole determinant of therapeutic efficacy [1]. These quantitative differences necessitate compound-specific validation rather than class-based substitution.

Quantitative Differentiation of Palupiprant (E7046) Versus Key EP4 Antagonist Comparators


Subtype Selectivity: Palupiprant Exhibits >1500-Fold Selectivity for EP4 Over EP2, Surpassing CJ-42794 and L001

Palupiprant demonstrates >1500-fold selectivity for the human EP4 receptor relative to its closest homolog, the EP2 receptor . This level of selectivity exceeds that of the reference EP4 antagonist CJ-42794, which exhibits only 200-fold selectivity over EP1, EP2, and EP3 , and is more than double the >600-fold selectivity reported for the EP4 antagonist L001 . Enhanced subtype selectivity is critical for minimizing off-target EP2-mediated cAMP signaling, which can confound immunomodulatory readouts.

EP4 receptor selectivity Prostaglandin receptor pharmacology Off-target risk mitigation

In Vivo Efficacy: Palupiprant Demonstrates Superior Anti-Polyp Activity Relative to Celecoxib in APCMin/+ Model

In the APCMin/+ mouse model of intestinal neoplasia, oral administration of Palupiprant (E7046) significantly reduced combined colon polyp area and individual polyp size without affecting total polyp number. Direct comparison revealed that E7046 activity against colon and small intestine tumors was greater than that of a comparable dose of the COX-2 inhibitor celecoxib [1]. This indicates a differentiation point beyond mere PGE2 pathway blockade.

Colorectal cancer model APCMin/+ mouse COX-2 inhibitor comparison

Clinical Translation: Palupiprant (AN0025) Plus Chemoradiotherapy Achieved 36% Pathological Complete Response in Locally Advanced Rectal Cancer

In a Phase Ib trial (NCT03152370) of 28 patients with locally advanced rectal cancer, the addition of Palupiprant (AN0025, 250 mg or 500 mg QD for 10 weeks) to preoperative short-course or long-course chemoradiotherapy resulted in an overall 36.0% (9/25) rate of pathological complete response (pCR) or complete clinical response (cCR) [1]. Among surgical patients, 26.7% (4/15) achieved pCR [1]. While cross-trial comparisons are limited, these data establish a benchmark for EP4 antagonist combination therapy.

Rectal cancer Neoadjuvant therapy Phase Ib clinical trial

Functional Assay Discrepancy: Palupiprant Exhibits Lower Potency than L001 in cAMP/CRE Reporter Assay

While Palupiprant binds EP4 with high affinity (Ki 23.14 nM), its functional potency in a specific cAMP/CRE reporter assay (IC50 = 40.6 nM) is lower than that of the EP4 antagonist L001 (cAMP IC50 = 7.29 nM) . This divergence between binding affinity and functional assay output underscores that even among selective EP4 antagonists, downstream signaling modulation can vary significantly, impacting cellular readouts.

cAMP signaling CRE reporter assay Functional potency divergence

Immunomodulatory Mechanism: Palupiprant Enhances Anti-Tumor Immunity by Reducing Myeloid-Derived Suppressor Cells and Tregs

Palupiprant (E7046) treatment reduces established tumor growth in vivo in a manner dependent on both myeloid cells and CD8+ T cells [1]. In combination with the Treg-depleting agent E7777, Palupiprant synergistically increased intratumoral CD8+GranzymeB+ cytotoxic T cell to live Treg ratios and shifted tumor-associated macrophage polarization from M2-like to M1-like phenotypes [1]. While other EP4 antagonists also modulate myeloid cells, this specific synergy and Treg impact profile is documented for Palupiprant.

Tumor microenvironment Myeloid-derived suppressor cells (MDSCs) Regulatory T cells (Tregs)

Clinical Pharmacokinetics: Palupiprant Exhibits Dose-Proportional Exposure and 12-Hour Half-Life Supporting Once-Daily Dosing

In a first-in-human Phase I study, Palupiprant (E7046) demonstrated dose-proportional systemic exposure from 125 mg to 500 mg oral once-daily dosing, with an elimination half-life (t1/2) of 12 hours [1]. No dose-limiting toxicities were observed up to 750 mg, and the maximum tolerated dose was not reached [1]. These clinical PK parameters support once-daily oral dosing and differentiate Palupiprant from EP4 antagonists with less favorable or unreported clinical PK profiles.

Clinical pharmacokinetics Dose proportionality Oral bioavailability

Procurement-Aligned Application Scenarios for Palupiprant (E7046) Based on Quantitative Evidence


Immuno-Oncology Studies Requiring High EP4 Selectivity to Minimize EP2-Mediated Off-Target Effects

Palupiprant's >1500-fold selectivity for EP4 over EP2 (versus 200-fold for CJ-42794) makes it the preferred EP4 antagonist for experiments where EP2-mediated cAMP signaling could confound immunomodulatory readouts . This is particularly relevant for studies examining PGE2-driven myeloid cell differentiation and T cell suppression, where EP2 and EP4 often exhibit opposing or overlapping functions.

Preclinical Colorectal Cancer Models Evaluating EP4 Antagonism Versus COX-2 Inhibition

Palupiprant has demonstrated superior efficacy to celecoxib in the APCMin/+ mouse model of intestinal neoplasia, making it the compound of choice for head-to-head investigations of EP4-selective antagonism versus broader prostaglandin pathway inhibition [1]. This model is widely used for studying colorectal cancer initiation and progression driven by APC mutations.

Combination Radiotherapy Studies in Locally Advanced Rectal Cancer

With published Phase Ib clinical data demonstrating a 36% complete response rate (pCR + cCR) when combined with preoperative chemoradiotherapy, Palupiprant (AN0025) offers a clinically validated benchmark for EP4 antagonist combination with radiotherapy [2]. This provides a strong translational foundation for preclinical studies aimed at optimizing radiotherapy-immunotherapy combinations.

Investigating Synergy with Treg-Depleting Agents or Checkpoint Inhibitors

Palupiprant has documented synergy with the Treg-depleting agent E7777, resulting in enhanced CD8+ T cell infiltration and tumor control in syngeneic models [3]. This makes Palupiprant a rational choice for preclinical studies exploring novel combinations with anti-CTLA-4 antibodies or other Treg-modulating therapies, where EP4 antagonism may help overcome myeloid-mediated resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palupiprant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.